2,3-Benzofluorene

Description

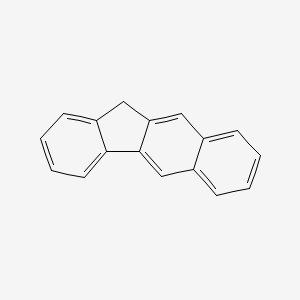

Structure

3D Structure

Properties

IUPAC Name |

11H-benzo[b]fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPOJKSPCGLOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022477 | |

| Record name | 11H-Benzo[b]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [INCEM EHC] Beige solid; [Aldrich MSDS] | |

| Record name | 11H-Benzo(b)fluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

243-17-4, 30777-19-6 | |

| Record name | 11H-Benzo[b]fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030777196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Benzofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11H-Benzo[b]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BENZOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMO75RUY0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Benzofluorene chemical and physical properties

In the environment, microbial degradation is a key process for the remediation of PAH contamination. Studies have shown that certain bacterial strains, such as Pseudomonas sp., can degrade benzofluorene isomers. [13]The metabolic pathway involves the formation of fluorene, which is then metabolized via the salicylate pathway to form catechol. This intermediate is subsequently broken down into simpler molecules through a meta-cleavage pathway. [13]The half-life for the degradation of benzo(a)fluorene by these strains was found to be between 11 and 15 days under specific laboratory conditions. [13]

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in several scientific fields:

-

Environmental Analysis: It serves as an analytical standard for the detection and quantification of particle-bound PAHs in air, water, and soil samples using techniques like real-time aerosol mass spectrometry. [5][7]* Materials Science: Its inherent fluorescence and electronic properties are of interest for applications in organic electronics and photonics. [1]* Biochemical Research: It has been used to study the anti-estrogenic activity of PAHs in yeast expressing the human estrogen receptor. [5][7]* Astrochemistry: The spectroscopy of this compound and its cation has been studied to understand their potential contribution to the unidentified infrared (UIR) bands observed in interstellar space. [10][11][12]

Experimental Protocols and Safety

Safe Handling Protocol

As with most PAHs, this compound should be handled with care due to its potential health risks. [1]Some PAHs are classified as probable or possible human carcinogens. [16]

-

Engineering Controls: Always handle solid this compound inside a certified chemical fume hood to prevent inhalation of fine particles.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Dispensing: Use a spatula to handle the solid. Avoid creating dust. If preparing solutions, add the solvent to the solid slowly.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Preparation of a Standard Solution for Analysis (e.g., 50 µg/mL in Toluene)

This protocol describes the preparation of a stock solution for use as a certified reference material in chromatographic analysis.

-

Materials: this compound (high purity, >98%), Toluene (HPLC or analytical grade), analytical balance, Class A volumetric flasks (e.g., 10 mL), glass Pasteur pipette.

-

Tare Balance: Place a clean, dry weighing paper or boat on the analytical balance and tare it.

-

Weigh Compound: Accurately weigh approximately 0.5 mg of this compound onto the weighing paper. Record the exact mass.

-

Transfer: Carefully transfer the weighed solid into a 10 mL volumetric flask.

-

Dissolution: Add approximately 5-7 mL of toluene to the flask. Swirl gently or sonicate briefly until all the solid has completely dissolved.

-

Dilution to Volume: Once dissolved, carefully add toluene dropwise using a Pasteur pipette until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Calculation & Labeling: Calculate the precise concentration based on the exact mass weighed and the 10.00 mL volume. Label the flask clearly with the compound name, concentration, solvent, and date of preparation. This solution is now ready for further dilution or direct use.

References

-

PubMed. Biodegradation kinetics and metabolism of Benzo(a)fluorene by Pseudomonas strains isolated from refinery effluent. [Link]

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]

-

ACS Publications. Vibrational and Electronic Absorption Spectroscopy of this compound and Its Cation. [Link]

-

ACS Publications. A Synthesis of this compound. [Link]

-

Wikipedia. Benzo(c)fluorene. [Link]

-

ResearchGate. Benzofluorene synthesis via cycloaromatization protocols. [Link]

-

ResearchGate. S 1 ← S 0 absorption spectra of this compound under the.... [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. [Link]

-

Astronomy & Astrophysics (A&A). Gas-phase reaction of fullerene monocations with this compound indicates the importance of charge exchanges. [Link]

-

American Chemical Society. Vibrational and Electronic Absorption Spectroscopy of this compound and Its Cation. [Link]

-

Frontiers. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. [Link]

-

ACS Publications. Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. [Link]

-

AIP Publishing. S1←S0 transition of this compound at low temperatures in the gas phase. [Link]

-

Wikipedia. Polycyclic aromatic hydrocarbon. [Link]

-

PubMed. Polycyclic aromatic hydrocarbons (PAHs): Updated aspects of their determination, kinetics in the human body, and toxicity. [Link]

-

Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link]

-

PubMed. Mass Spectrometry-Based Metabolomics. [Link]

-

ResearchGate. ¹H NMR spectra of the isolated dihydrodiols formed from fluorene and.... [Link]

Sources

- 1. CAS 243-17-4: this compound | CymitQuimica [cymitquimica.com]

- 2. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]

- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 5. This compound | 243-17-4 [chemicalbook.com]

- 6. This compound | 243-17-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound 98 243-17-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Biodegradation kinetics and metabolism of Benzo(a)fluorene by Pseudomonas strains isolated from refinery effluent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]

An In-depth Technical Guide to 2,3-Benzofluorene: Properties, Analysis, and Applications

Introduction

2,3-Benzofluorene, a polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest in various scientific fields, from materials science to toxicology. Its unique fused-ring structure imparts distinct fluorescent and electronic properties, making it a valuable tool in organic electronics and as an analytical standard.[1] This guide provides a comprehensive overview of this compound, covering its fundamental chemical identity, physicochemical properties, synthesis, analytical methodologies, and its role in research and development. The information is curated to provide researchers with the technical accuracy and field-proven insights necessary for their work.

Core Identification and Molecular Structure

This compound is an organic compound featuring a tetracyclic aromatic system, which consists of a fluorene molecule fused with a benzene ring.[1][2] This structure is also referred to as 11H-Benzo[b]fluorene.[1]

-

Molecular Formula: C₁₇H₁₂[1]

-

Molecular Weight: 216.28 g/mol

-

EC Number: 205-952-2

-

Synonyms: 11H-Benzo[b]fluorene, Benzo(b)fluorene, Isonaphthofluorene[1]

Molecular Structure Diagram

The structural arrangement of carbon and hydrogen atoms in this compound forms a planar, rigid molecule. This planarity is crucial to its electronic and photophysical properties.

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are dictated by its polycyclic aromatic structure. It is a stable compound under standard conditions.[1]

| Property | Value | Source(s) |

| Appearance | Almost white to yellow-green crystalline powder | [2][3] |

| Melting Point | 211-213 °C | [2] |

| Boiling Point | 402 °C (estimated) | [3] |

| Water Solubility | 4 µg/L at 25 °C (practically insoluble) | [1][3] |

| Organic Solvent Solubility | Soluble in methanol, benzene, toluene, chloroform | [1] |

| Fluorescence | Exhibits fluorescence, making it useful in photonics | [1] |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of benzofluorene derivatives can be achieved through various organic reactions. A notable method involves the palladium(0)-catalyzed cyclization of 1,6-diyn-3-yl carbonates, which provides an efficient route to polycyclic benzo[b]fluorene derivatives. A specific synthesis for this compound has also been reported in The Journal of Organic Chemistry.[2][3][4]

Expert Insight: The choice of a synthetic route is often dictated by the availability of starting materials and the desired purity of the final product. For research applications, chromatographic purification is almost always necessary to remove isomeric impurities, which can have similar physical properties but different toxicological or photophysical profiles.

Chemical Reactivity

As a polycyclic aromatic hydrocarbon, this compound is chemically stable but can undergo reactions typical of aromatic systems, such as electrophilic substitution.[1] Its reactivity is concentrated in the electron-rich aromatic rings. It is incompatible with strong oxidizing agents.[5]

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several research areas.

-

Analytical Chemistry: It is frequently used as a standard in the analysis of environmental samples for PAH contamination.[2][3] Its distinct chromatographic and mass spectrometric signature allows for accurate identification and quantification. For instance, it has been used as a standard to detect ambient particle-bound PAHs with a real-time aerosol mass spectrometer.[2][3]

-

Materials Science: The compound's inherent fluorescence makes it a candidate for applications in organic electronics and photonics, such as in the development of organic light-emitting diodes (OLEDs).[1]

-

Biochemical Research: this compound has been identified as an inhibitor of estradiol-dependent reporter activity in yeast, indicating it possesses anti-estrogenic properties.[2][3] This makes it a tool for studying estrogen receptor pathways and a potential scaffold for developing related therapeutic agents.

Analytical Methodology: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantification of PAHs like this compound in complex matrices.[6] The method offers excellent sensitivity and selectivity.[6]

Experimental Protocol: GC-MS Analysis of this compound in a Soil Matrix

This protocol provides a self-validating workflow for the extraction and quantification of this compound.

1. Sample Preparation and Extraction:

- Objective: To isolate PAHs from the solid soil matrix into a liquid solvent.

- Step 1: Weigh 10 g of a homogenized soil sample into a glass beaker.

- Step 2: Add 5 g of anhydrous sodium sulfate and mix thoroughly to remove residual moisture.

- Step 3: Spike the sample with a known concentration of an internal standard (e.g., deuterated PAH like Acenaphthene-d10) to correct for extraction efficiency and instrument variability.

- Step 4: Transfer the sample to a Soxhlet extraction thimble.

- Step 5: Extract the sample for 16-18 hours using a 1:1 (v/v) mixture of hexane and acetone.

- Step 6: Concentrate the resulting extract to approximately 1-2 mL using a rotary evaporator.

2. Extract Cleanup:

- Objective: To remove interfering compounds that may co-elute with the analyte.

- Step 1: Prepare a solid-phase extraction (SPE) column packed with silica gel.

- Step 2: Condition the column with hexane.

- Step 3: Load the concentrated extract onto the column.

- Step 4: Elute the PAH fraction with a suitable solvent mixture (e.g., dichloromethane/hexane).

- Step 5: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Instrumentation and Analysis:

- System: Gas chromatograph coupled with a mass spectrometer.

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

- Injection: 1 µL of the final extract in splitless mode.

- Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

- MS Mode: Electron Ionization (EI) at 70 eV.

- Data Acquisition: Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for this compound (m/z 216, 215) and the internal standard.

4. Quantification:

- Calibration: Prepare a multi-point calibration curve (e.g., 5 points from 10 ng/mL to 1000 ng/mL) using certified standards of this compound.

- Analysis: The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical Workflow Diagram

Caption: General workflow for the analysis of this compound.

Toxicology and Safety Profile

As with most PAHs, this compound requires careful handling due to potential health risks associated with exposure.[1]

-

Carcinogenicity: It is listed as a "questionable carcinogen."[2][3] The International Agency for Research on Cancer (IARC) has not classified it as a probable or confirmed human carcinogen.[5]

-

Mutagenicity: Mutation data has been reported, suggesting potential genotoxic effects.[2][3]

-

Acute Effects: May cause respiratory tract, skin, and eye irritation upon contact. It may be harmful if inhaled, swallowed, or absorbed through the skin.[5]

-

Toxicity Data: The available toxicity database for this compound is limited.[7] A 5-day oral study in rats indicated effects on red blood cells, the liver, and thyroid hormone homeostasis.[7] Due to the lack of comprehensive data, a read-across approach using fluorene as a source analogue has been proposed for deriving screening oral toxicity values.[7]

Safety and Handling Protocol

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles (eyeshields), and a lab coat. When handling the solid powder, a type N95 (US) or type P1 (EN 143) dust mask is recommended to avoid inhalation.[5]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid or preparing solutions.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

-

Disposal: Dispose of waste and surplus material through a licensed disposal company in accordance with local, state, and federal regulations.[5]

Toxicological Relationship Diagram

Caption: Logic for deriving toxicity values via read-across.

References

-

This compound - LookChem. LookChem.[Link]

-

A Synthesis of this compound | Journal of the American Chemical Society. ACS Publications.[Link]

-

ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf.[Link]

-

Selection of the Most Suitable Source Analogue for this compound Using Read-Across Methodology to Support Derivation of Human Health Toxicity Values. Risk Assessment.[Link]

Sources

- 1. CAS 243-17-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 243-17-4 [chemicalbook.com]

- 3. This compound CAS#: 243-17-4 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. file1.lookchem.com [file1.lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Selection of the Most Suitable Source Analogue for this compound Using Read-Across Methodology to Support Derivation of Human Health Toxicity Values | Risk Assessment Portal | US EPA [assessments.epa.gov]

Foreword: The Strategic Importance of 2,3-Benzofluorene

An In-Depth Technical Guide to the Synthesis of 2,3-Benzofluorene

This compound, also known as 11H-benzo[b]fluorene, is a carbotetracyclic polycyclic aromatic hydrocarbon (PAH) composed of a fluorene system fused with a benzene ring.[1][2][3] As a member of the broader benzofluorene family, this scaffold is more than a mere curiosity of organic chemistry; it is a critical structural motif in materials science and medicinal chemistry.[4] Its unique electronic and photophysical properties, including fluorescence, make it a valuable building block for organic light-emitting diodes (OLEDs), fluorescent dyes, and other advanced polymer precursors.[3][5] However, the synthesis of this seemingly simple tetracyclic system presents distinct challenges related to regioselectivity and reaction efficiency. This guide provides an in-depth exploration of the key synthetic pathways to this compound, moving from foundational classical methods to modern, high-efficiency protocols, designed for researchers and drug development professionals who require a deep, practical understanding of the available synthetic strategies.

Part 1: The Classical Approach - The Koelsch Synthesis (1934)

One of the earliest and most cited syntheses of this compound was developed by C. Frederick Koelsch. This multi-step pathway, while classic, provides a foundational understanding of the bond-forming strategies required and serves as a benchmark for modern improvements.[6] The core logic relies on building the final ring system through a sequence of Friedel-Crafts reactions.[7]

Mechanistic Rationale and Workflow

The synthesis begins with the electrophilic aromatic substitution of fluorene. The choice of succinic anhydride as the acylating agent is strategic; it introduces a four-carbon chain that contains a terminal carboxylic acid, which is essential for the subsequent intramolecular cyclization step.

-

Friedel-Crafts Acylation: Fluorene is reacted with succinic anhydride in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃).[6] The reaction selectively forms β-2-fluoroylpropionic acid, demonstrating the regiochemical preference for substitution at the 2-position of the fluorene nucleus.[6]

-

Keto Group Reduction: The ketone functionality in the propionic acid derivative is reduced to a methylene group, yielding γ-fluorylbutyric acid. This step is critical to set up the carbon backbone for the final cyclization.

-

Intramolecular Cyclization: The γ-fluorylbutyric acid is converted to its acid chloride and then treated with aluminum chloride. This induces an intramolecular Friedel-Crafts acylation, closing the final ring to form a cyclic ketone.[6]

-

Reduction and Aromatization: The resulting ketone is reduced and aromatized to furnish the final product, this compound. The crude product is often purified by distillation under reduced pressure followed by crystallization.[6]

Caption: The classical Koelsch synthesis pathway for this compound.

Experimental Protocol: Koelsch Synthesis

The following protocol is adapted from the original 1934 publication by C. Frederick Koelsch.[6]

Step 1: Synthesis of β-2-Fluoroylpropionic Acid

-

To a stirred suspension of fluorene (85 g) and succinic anhydride (50 g) in benzene (500 ml), add aluminum chloride (150 g) in portions.

-

Heat the mixture on a water bath for one hour with continuous stirring.

-

Hydrolyze the reaction mixture in the usual manner (e.g., with ice and HCl).

-

Remove the benzene solvent by steam distillation.

-

Purify the remaining solid acid by dissolving its sodium salt in hot water and re-precipitating, followed by crystallization from acetic acid. Yields of 75-86% are reported.[6]

Step 2: Synthesis of γ-Fluorylbutyric Acid

-

Reduce the β-2-fluoroylpropionic acid. The original paper implies a Clemmensen or similar reduction, though specific details are sparse.

Step 3 & 4: Cyclization and Formation of this compound

-

The γ-fluorylbutyric acid is cyclized, likely via its acid chloride with AlCl₃.

-

The crude solid obtained is distilled under reduced pressure.

-

The deeply colored distillate is crystallized from toluene to yield this compound.[6] The final yield is reported as 60-70% from the cyclization/reduction steps.[6]

| Parameter | Value | Source |

| Starting Materials | Fluorene, Succinic Anhydride | [6] |

| Key Catalyst | Aluminum Chloride (AlCl₃) | [6] |

| Yield (Step 1) | 75-86% | [6] |

| Yield (Final Steps) | 60-70% | [6] |

| Melting Point | 204-206 °C (literature: 208 °C) | [6] |

Part 2: Modern Synthetic Strategies

While the Koelsch synthesis is robust, modern chemistry demands milder conditions, higher atom economy, and greater functional group tolerance. Recent advancements have provided several innovative pathways to the benzo[b]fluorene core.

A. Photochemical Synthesis from Alkynylated Chalcones

A highly efficient and straightforward route utilizes the direct photochemical conversion of alkyne-bearing chalcones. This method leverages a high-power UV-A light-emitting diode (LED) and is particularly amenable to continuous flow chemistry, enhancing reproducibility and scalability.[5][8]

Mechanistic Rationale and Workflow The proposed mechanism proceeds through a diradical intermediate, showcasing a sophisticated cascade of intramolecular events.[8]

-

Homolysis and Cyclization: Upon irradiation with UV-A light (approx. 365 nm), the π-bond of the chalcone's alkene undergoes homolysis to form a diradical intermediate. This is immediately intercepted by the pendant alkyne through a 5-exo-dig cyclization.[8]

-

Conformational Rotation & H-Atom Transfer: A subsequent rotation around the benzoyl moiety's σ-bond positions the aryl ring in proximity to the benzylic radical. This geometry facilitates a 1,5-hydrogen atom transfer (HAT).[8]

-

Radical Cyclization & Aromatization: The newly formed radical intermediate undergoes a 6-endo-trig cyclization onto the adjacent phenyl ring. The final step is an oxidation/aromatization process, which expels a water molecule to yield the substituted benzo[b]fluorene product.[8]

Caption: Continuous flow workflow for photochemical benzo[b]fluorene synthesis.

Experimental Protocol: Continuous Flow Photochemical Synthesis The following is a generalized protocol based on the work by G. Laudadio, T. Noël, et al.[8]

-

Prepare a 50 mM solution of the starting alkynylated chalcone in methanol.

-

Pump the solution through a continuous flow reactor constructed from quartz tubing.

-

Irradiate the tubing with a high-power (e.g., 70 W) UV-A LED (365 nm).

-

Set the flow rate to achieve a residence time of approximately 5 minutes.

-

Collect the reactor output.

-

Remove the solvent under reduced pressure and purify the residue via column chromatography to isolate the benzo[b]fluorene product.

Data Summary: Substrate Scope and Yields This method demonstrates good tolerance for various electron-withdrawing and electron-donating groups on the aryl rings.

| Substituent (Aryl Ring) | Yield (%) | Starting Material Recovered (%) | Source |

| 4-CF₃ | 45 | 29 | [8] |

| 4-Br | 44 | 33 | [8] |

| 4-CN | 40 | 38 | [8] |

| 4-OMe | 46 | 31 | [8] |

| 4-Me | 31 | 46 | [8] |

B. Tandem Isomerization/Cyclodehydration

Another powerful, metal-free approach involves a tandem isomerization/cyclodehydration reaction mediated by a strong acid like triflic acid (TfOH).[4] This strategy efficiently constructs functionalized benzo[b]fluorenes from readily accessible 1-benzylidene-2,3-dihydroindene derivatives.[4]

Mechanistic Rationale The reaction is initiated by the protonation of the exocyclic double bond of the starting material by TfOH. This generates a stabilized carbocation, which then undergoes an intramolecular electrophilic attack on the pendant phenyl ring. A subsequent dehydration step leads to the aromatization of the newly formed ring, yielding the benzo[b]fluorene skeleton. The key advantages of this method are its operational simplicity, mild reaction conditions, and broad substrate scope.[4]

C. Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and offers a convergent and stereocontrolled route to complex polycyclic systems.[9][10] Its application to benzofluorene synthesis involves the reaction of a suitable diene with a dienophile to construct the core framework.

Conceptual Approach A novel approach reports the synthesis of a benzo[11]radialene derivative, which serves as a highly reactive diene.[12] When this compound is reacted with various dienophiles, it undergoes a Diels-Alder reaction to produce highly functionalized fluorenes and benzo[b]fluorenes in a chemo- and stereocontrolled manner.[12] This pathway is particularly valuable for accessing derivatives with specific substitution patterns that are difficult to obtain through other methods.

Caption: A conceptual workflow for synthesizing benzo[b]fluorenes via a Diels-Alder reaction.

Part 3: Comparative Analysis and Application Insights

As a Senior Application Scientist, the choice of synthetic pathway is dictated by the project's goals: Is the aim bulk synthesis of the parent compound, or the rapid generation of a library of derivatives for screening?

| Pathway | Key Advantages | Key Disadvantages | Best Suited For |

| Koelsch Synthesis | Well-established, uses inexpensive starting materials. | Harsh conditions (strong acids, high temps), multi-step, limited functional group tolerance. | Educational purposes, small-scale synthesis of the parent compound where modern reagents are unavailable. |

| Photochemical | Extremely fast (minutes), mild conditions, scalable via flow chemistry, good yields. | Requires specialized photochemical equipment (flow reactor, high-power LED). | High-throughput synthesis, library generation for SAR studies, process chemistry development. |

| Tandem Cyclization | Metal-free, operationally simple, broad substrate scope. | Relies on strong acid catalyst; precursor synthesis may add steps. | Rapid access to a diverse range of functionalized benzofluorenes. |

| Diels-Alder | High degree of convergency, excellent stereochemical and regiochemical control. | Synthesis of the required diene/dienophile can be complex and non-trivial. | Targeted synthesis of complex, highly substituted, or stereochemically defined derivatives. |

For modern research and development, particularly in drug discovery and materials science, the Photochemical Synthesis from alkynylated chalcones stands out as the superior method for its speed, efficiency, and scalability. Its compatibility with continuous flow processing aligns perfectly with the needs of modern, automated chemical synthesis platforms. For projects requiring intricate control over substitution patterns and stereochemistry, exploring a Diels-Alder strategy is highly recommended, provided the investment in precursor synthesis is justified. The classical Koelsch method, while historically significant, is largely superseded by these more elegant and efficient modern alternatives.

References

-

Koelsch, C. F. (1934). A Synthesis of this compound. Journal of the American Chemical Society, 56(9), 1950-1951. [Link]

-

Al-Juboori, M. A. H. (2024). Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. Energy & Fuels. [Link]

-

Panda, S. S., et al. (2020). Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. Current Organic Synthesis, 17(6). [Link]

-

Fetzer, J. C. (1989). Synthesis of Large Condensed Polycyclic Aromatic Hydrocarbons. A Review. Polycyclic Aromatic Compounds, 1(1-2), 49-74. [Link]

-

Bogdanov, J. B., et al. (2014). A new approach towards the synthesis of benzo[b]fluorene core. ResearchGate. [Link]

-

Müllen, K., et al. (2000). Synthesis of Large Polycyclic Aromatic Hydrocarbons: Variation of Size and Periphery. ResearchGate. [Link]

-

Jana, U., et al. (2018). Access to Functionalized Benzo[b]fluorene/Benzo[a]anthracene Derivatives Through TfOH-Promoted Tandem Isomerization/Cyclodehydration. ResearchGate. [Link]

-

Bogdanov, J. B., et al. (2014). A new approach towards the synthesis of benzo[b]fluorene core. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 205-212. [Link]

-

Ma, D., et al. (2017). Benzofluorene synthesis via cycloaromatization protocols. ResearchGate. [Link]

-

Al-Hussaini, S. T., et al. (2022). A short review on polycyclic aromatic hydrocarbon contamination. SciSpace. [Link]

-

Molbase. (2019). 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene - Reaction / Application on synthetic works. [Link]

-

Koelsch, C. F. (1934). A Synthesis of this compound. Journal of the American Chemical Society. [Link]

-

Laudadio, G., et al. (2018). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. National Institutes of Health. [Link]

-

The Journal of Organic Chemistry. (1988). Convenient preparation of 11H-benzo[a]fluorenone and 11H-benzo[b]fluorenone. ACS Publications. [Link]

-

Laudadio, G., et al. (2018). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters, 20(17), 5248-5251. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Mojahidin, M. S., et al. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]

-

Furman University. (2011). Photodissociation Pathways of the this compound Cation. Furman University Scholar Exchange. [Link]

-

Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

Peña, D., et al. (2007). Synthesis and Diels-Alder reactions of a benzo[11]radialene derivative. PubMed. [Link]

Sources

- 1. Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 243-17-4 [chemicalbook.com]

- 3. CAS 243-17-4: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Diels–Alder Reaction [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Diels-Alder reactions of a benzo[5]radialene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Occurrence of 2,3-Benzofluorene in the Environment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Benzofluorene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a naturally occurring compound found throughout the environment. Its presence is primarily attributed to two major natural sources: the incomplete combustion of organic materials and long-term geological processes that form fossil fuels. While anthropogenic activities have significantly contributed to the environmental burden of PAHs, understanding the natural baseline of this compound is critical for environmental assessment, toxicological studies, and in the context of drug development where PAH structures can be of interest. This guide provides a comprehensive overview of the natural occurrence of this compound, its formation pathways, environmental fate, and the analytical methodologies for its detection and quantification.

Introduction to this compound

This compound (also known as Benzo[b]fluorene) is a four-ring polycyclic aromatic hydrocarbon with the chemical formula C₁₇H₁₂. Like other PAHs, it is a product of incomplete combustion and is found in complex mixtures in the environment.[1][2] Its planar structure and lipophilic nature contribute to its persistence in the environment and its potential for bioaccumulation. While not as extensively studied as some other PAHs like benzo[a]pyrene, understanding the natural occurrence of this compound is essential for establishing environmental quality standards and for assessing the background exposure of organisms, including humans.

Natural Sources and Formation Mechanisms

The natural occurrence of this compound is primarily linked to two main categories of sources: pyrogenic and petrogenic.

Pyrogenic Sources: The Signature of Fire

Pyrogenic PAHs are formed during the high-temperature, incomplete combustion of organic matter. Natural pyrogenic sources are significant contributors to the global PAH budget.

-

Wildfires: Forest and grassland fires are major natural sources of a wide array of PAHs.[3] The composition of the smoke and soot produced, including the presence of this compound, is dependent on the type of biomass being burned (e.g., lignin and cellulose content) and the combustion conditions (e.g., temperature, oxygen availability).[4][5] Lignin, an abundant aromatic polymer in wood, is a key precursor to many phenolic compounds that can subsequently undergo cyclization and aromatization to form PAHs.[5]

-

Volcanic Eruptions: Volcanic activity releases significant quantities of gases and particulate matter into the atmosphere, which can include PAHs formed from the combustion of organic matter in the subsurface or from high-temperature reactions in the volcanic plume.[6][7]

The formation of PAHs from the pyrolysis of organic matter is a complex process involving the generation of smaller, reactive molecular fragments that then recombine to form larger, more stable aromatic structures.

Petrogenic Sources: A Geological Legacy

Petrogenic PAHs are those that are incorporated into fossil fuels over geological timescales. These PAHs are not formed by combustion but rather through the diagenesis of organic matter.

-

Crude Oil and Coal: this compound is a known constituent of crude oil and coal.[1] Its formation is a slow, low-temperature process involving the transformation of biological precursors like steroids and terpenoids from ancient plant and microbial life.[8][9] The specific isomers of benzofluorene present in crude oil can sometimes be used as markers to trace the origin and maturity of the oil.

-

Deep-Sea Hydrothermal Vents: These unique deep-sea environments are characterized by the release of geothermally heated fluids. These fluids can contain a variety of organic compounds, including PAHs, formed through thermogenic processes acting on sedimentary organic matter.[10][11]

The diagenetic pathways leading to benzofluorenes are complex and involve a series of reactions including cyclization, aromatization, and alkylation of precursor molecules.

Environmental Fate and Transport

Once released into the environment, the fate and transport of this compound are governed by its physicochemical properties and environmental conditions.

-

Persistence and Transport: With its low water solubility and high octanol-water partition coefficient (Kow), this compound strongly adsorbs to soil and sediment particles. This limits its mobility in aquatic systems but contributes to its persistence in soils and sediments. In the atmosphere, it is predominantly associated with particulate matter and can be transported over long distances.

-

Degradation: The environmental degradation of this compound can occur through both biotic and abiotic processes.

-

Biodegradation: Several microbial species, particularly bacteria and fungi, are capable of degrading PAHs. For instance, some Pseudomonas strains have been shown to degrade benzo(a)fluorene, utilizing it as a carbon source.[1][12] The degradation pathway often involves initial oxidation by dioxygenase enzymes to form dihydrodiols, followed by ring cleavage and further metabolism.[12][13]

-

Photodegradation: In the presence of sunlight, this compound can undergo photochemical degradation, particularly in the atmosphere and in the surface layers of water bodies. This process involves direct photolysis or reactions with photochemically generated reactive oxygen species like hydroxyl radicals.[14]

-

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in complex environmental matrices require sophisticated analytical techniques.

Sample Preparation: Extraction and Cleanup

The initial step in the analysis of this compound is its extraction from the environmental matrix (e.g., soil, water, air particulate matter) and subsequent cleanup to remove interfering compounds.

Table 1: Common Extraction and Cleanup Techniques for this compound Analysis

| Matrix | Extraction Method | Cleanup Method |

| Soil/Sediment | Soxhlet extraction, Pressurized liquid extraction (PLE), Ultrasonic extraction | Solid-phase extraction (SPE) with silica or alumina, Gel permeation chromatography (GPC) |

| Water | Liquid-liquid extraction (LLE), Solid-phase extraction (SPE) | SPE with silica or Florisil |

| Air (Particulate Matter) | Ultrasonic extraction, Soxhlet extraction | SPE with silica or alumina |

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique for the analysis of this compound. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed, especially for complex matrices.[15][16] High-performance liquid chromatography (HPLC) with fluorescence or UV detection can also be used, particularly for the separation of isomers.[17][18]

Experimental Protocol: GC-MS/MS Analysis of this compound in Soil

-

Extraction:

-

Air-dry and sieve the soil sample.

-

Mix a known weight of soil with a surrogate standard (e.g., deuterated PAH).

-

Extract the sample using an accelerated solvent extractor with a mixture of hexane and acetone.

-

-

Cleanup:

-

Concentrate the extract.

-

Pass the concentrated extract through a solid-phase extraction (SPE) cartridge packed with silica gel to remove polar interferences.

-

Elute the PAH fraction with a non-polar solvent (e.g., hexane).

-

-

Analysis:

-

Inject a small volume of the cleaned extract into a GC-MS/MS system.

-

Use a capillary column suitable for PAH separation (e.g., DB-5ms).

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantify this compound based on the response of a specific precursor-to-product ion transition, using a calibration curve prepared with certified standards.

-

Conclusion

This compound is a naturally occurring polycyclic aromatic hydrocarbon with both pyrogenic and petrogenic origins. Its presence in the environment is a result of natural processes such as wildfires, volcanic activity, and the geological formation of fossil fuels. Understanding these natural sources and the environmental fate of this compound is fundamental for establishing accurate environmental quality assessments and for providing a baseline for toxicological research. The analytical methodologies outlined in this guide provide a robust framework for the reliable detection and quantification of this compound in various environmental matrices, which is essential for ongoing research and monitoring efforts.

References

-

Goveas, L., N, S., & Amaresan, N. (2022). Biodegradation kinetics and metabolism of Benzo(a)fluorene by Pseudomonas strains isolated from refinery effluent. Chemosphere, 307(Pt 1), 135687. [Link]

- Hughes, W. B., Holba, A. G., & Dzou, L. I. (1995). The ratios of dibenzothiophene to phenanthrene and pristane to phytane as indicators of depositional environment and lithology of petroleum source rocks. Geochimica et Cosmochimica Acta, 59(17), 3581-3598.

-

Monna, L., Omori, T., & Kodama, T. (1993). Microbial degradation of dibenzofuran, fluorene, and dibenzo-p-dioxin by Staphylococcus auriculans DBF63. Applied and Environmental Microbiology, 59(1), 285-289. [Link]

-

Brebu, M., & Vasile, C. (2010). PYROLYSIS OF LIGNIN – A POTENTIAL METHOD FOR OBTAINING CHEMICALS AND/OR FUELS. Cellulose Chemistry and Technology, 44(9), 353-363. [Link]

-

Granda, M., Blanco, C., Alvarez, P., Patrick, M., & Menéndez, R. (2005). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. Applied and Environmental Microbiology, 71(9), 5173-5177. [Link]

- Habe, H., Chung, J. S., Lee, J. H., Kasuga, K., Yoshida, T., Nojiri, H., & Omori, T. (2001). Degradation of fluorene by Terrabacter sp. strain DBF63. Applied and Environmental Microbiology, 67(8), 3587-3593.

-

Gani, A., & Naruse, I. (2007). Effect of cellulose and lignin content on pyrolysis and combustion characteristics for several types of biomass. Renewable Energy, 32(4), 649-661. [Link]

-

SIELC Technologies. (n.d.). Separation of 11H-Benzo[a]fluorene on Newcrom R1 HPLC column. Retrieved from [Link]

-

Walters, D. (2020). Overview of Methods and Considerations for Handling Complex Samples. LCGC North America, 38(s4), 22-26. [Link]

-

Ren, Q., Zhao, C., Wu, X., Yang, L., & Chen, X. (2013). NOx and N2O precursors from biomass pyrolysis: role of cellulose, hemicellulose and lignin. Environmental Science & Technology, 47(15), 8825-8832. [Link]

-

Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]

-

Hu, X., Gholizadeh, M., & Wang, S. (2021). Co-pyrolysis of cellulose/lignin and sawdust: influence of secondary condensation of the volatiles on characteristics of biochar. Journal of Analytical and Applied Pyrolysis, 155, 105051. [Link]

-

Leonhardt, J., & Dettmer-Wilde, K. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]

-

Wang, S., Dai, G., Yang, H., & Luo, Z. (2017). Cellulose-lignin and xylan-lignin interactions on the formation of lignin-derived phenols in pyrolysis oil. BioResources, 12(3), 5588-5603. [Link]

-

McMahon, C. K., & Tsoukalas, S. N. (1978). Polynuclear aromatic hydrocarbons in forest fire smoke. In Polynuclear Aromatic Hydrocarbons (pp. 61-73). Springer, Boston, MA. [Link]

-

Ivshina, I. B., Kuyukina, M. S., Krivoruchko, A. V., Elkin, A. A., Peshkur, T. A., & Cunningham, C. J. (2024). Transformation of Terpenoids and Steroids Using Actinomycetes of the Genus Rhodococcus. Molecules, 29(14), 3378. [Link]

-

D'addabbo, M., Bitetto, M., & Sellitto, V. (2023). Quantification of gas, ash, and sulphate aerosols in volcanic plumes from open path Fourier transform infrared (OP-FTIR) emission measurements at Stromboli volcano, Italy. Atmospheric Measurement Techniques, 16(1), 1-24. [Link]

-

D'addabbo, M., Bitetto, M., & Sellitto, V. (2023). Quantification of gas, ash, and sulphate aerosols in volcanic plumes from open path Fourier transform infrared (OP-FTIR) emission measurements at Stromboli volcano, Italy. EGU General Assembly 2023. [Link]

-

Ivshina, I. B., Kuyukina, M. S., Krivoruchko, A. V., Elkin, A. A., Peshkur, T. A., & Cunningham, C. J. (2024). Transformation of Terpenoids and Steroids Using Actinomycetes of the Genus Rhodococcus. Molecules, 29(14), 3378. [Link]

- M. A. Cooke, P.E. (2016). A Comparative Study Wildfire Smoke Exposure. Safeguard EnviroGroup.

- Westland, J. (2018). Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. Agilent Technologies, Inc.

-

Letter, W. (2019). How to separate isomers by Normal phase HPLC?. ResearchGate. [Link]

-

Gfrörer, J., & Statheropoulos, M. (2021). Comprehensive laboratory study on smoke gases during the thermal oxidative decomposition of forest and vegetation fuels. Fire and Materials, 45(5), 599-612. [Link]

-

Burgaud, G., Arzur, D., & Durand, L. (2021). Deep-sea hydrothermal vent sediments reveal diverse fungi with antibacterial activities. FEMS Microbiology Ecology, 97(8), fiab103. [Link]

-

Lee, S., & Jaffe, D. A. (2024). Wildfire Impacts on O3 in the Continental United States Using PM2.5 and a Generalized Additive Model (2018–2023). Environmental Science & Technology, 58(10), 4443-4452. [Link]

-

Richard, C., & Guyon, C. (2002). Environmental photochemical fate and UVC degradation of sodium levothyroxine in aqueous medium. Environmental Science and Pollution Research, 25(30), 30169-30177. [Link]

-

Ping, D., & Li, Y. (2006). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. Clinica Chimica Acta, 365(1-2), 142-148. [Link]

-

Lee, J. H., Kim, J. H., Kim, M. R., & Lee, J. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Foods, 12(9), 1851. [Link]

-

Tarasov, V. G. (2006). Deep-sea and shallow-water hydrothermal vent communities: Two different phenomena?. Chemical Geology, 227(1-2), 1-22. [Link]

-

Ferreira, A. C., & de Souza, R. F. (2013). The Biological Deep Sea Hydrothermal Vent as a Model to Study Carbon Dioxide Capturing Enzymes. Marine Drugs, 11(6), 2094-2114. [Link]

-

Wang, F., Zhang, Y., Chen, Y., He, Y., Qi, J., Wang, P., ... & Xiao, X. (2021). Microorganisms from deep-sea hydrothermal vents. Marine Life Science & Technology, 3(2), 139-160. [Link]

-

Keeler, A. A., Arnosti, C., & Teske, A. (2021). Deep-sea hydrothermal vent sediments reveal diverse fungi with antibacterial activities. FEMS Microbiology Ecology, 97(8), fiab103. [Link]

-

Bobrowski, N. (2005). Investigation Of Volcanic Gas Emission By MAX-DOAS And I-DOAS. [Link]

-

Szinai, I., & Veres, Z. (1987). Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 420, 1-10. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microbial degradation of dibenzofuran, fluorene, and dibenzo-p-dioxin by Staphylococcus auriculans DBF63 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. srs.fs.usda.gov [srs.fs.usda.gov]

- 4. Effect of cellulose and lignin content on pyrolysis and combustion characteristics for several types of biomass [ideas.repec.org]

- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 6. researchgate.net [researchgate.net]

- 7. eodg.atm.ox.ac.uk [eodg.atm.ox.ac.uk]

- 8. Transformation of Terpenoids and Steroids Using Actinomycetes of the Genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transformation of Terpenoids and Steroids Using Actinomycetes of the Genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deep-sea hydrothermal vent sediments reveal diverse fungi with antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microorganisms from deep-sea hydrothermal vents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biodegradation kinetics and metabolism of Benzo(a)fluorene by Pseudomonas strains isolated from refinery effluent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Separation of 11H-Benzo[a]fluorene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic data for 2,3-Benzofluorene (NMR, IR, UV-Vis)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Benzofluorene

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

This compound (C₁₇H₁₂), a polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest in environmental science, materials chemistry, and toxicological studies.[1] Its planar, conjugated system gives rise to distinct spectroscopic signatures that are crucial for its identification and characterization. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. The content herein is curated for researchers, scientists, and professionals in drug development, offering not just raw data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Spectroscopic Relevance

The structure of this compound, also known as 11H-benzo[b]fluorene, consists of a fluorene system fused with a benzene ring.[2][3] This extensive π-conjugated system is the primary determinant of its electronic (UV-Vis) and vibrational (IR) properties. The unique arrangement of protons and carbon atoms in its skeleton gives rise to a characteristic NMR spectrum. Understanding these spectroscopic features is paramount for its unambiguous identification in complex matrices and for studying its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region (typically 7.0-8.5 ppm) and a distinct signal for the methylene protons of the five-membered ring.

Data Summary: ¹H NMR of this compound

The following table summarizes the proton chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃).[3]

| Assignment | Chemical Shift (δ, ppm) |

| H-A | 8.179 |

| H-B | 7.93 |

| H-C | 7.92 |

| H-D | 7.841 |

| H-E | 7.553 |

| H-F | 7.46 |

| H-G | 7.44 |

| H-J | 7.408 |

| H-K | 7.346 |

| H-L (CH₂) | 4.057 |

Note: The specific assignment of protons A-K to the molecular structure can vary between sources and may require 2D NMR techniques for definitive confirmation.

Interpretation and Insights

-

Aromatic Protons (7.3-8.2 ppm): The protons on the fused benzene rings experience deshielding due to the ring current effect, resulting in their downfield chemical shifts. The exact positions depend on their proximity to other rings and their electronic environment.

-

Methylene Protons (~4.06 ppm): The two protons on the C11 carbon (the methylene bridge) are chemically equivalent and appear as a singlet.[3] Their upfield shift relative to the aromatic protons is expected as they are not part of the aromatic system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are often acquired with proton decoupling to simplify the signals to singlets.

Data Summary: ¹³C NMR of this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aliphatic CH₂ | 35 - 45 |

| Aromatic CH | 110 - 130 |

| Aromatic Quaternary C | 125 - 145 |

Interpretation and Insights

-

Aromatic Carbons (110-145 ppm): The sp² hybridized carbons of the benzene rings will resonate in this typical range.[7] The signals for carbons at the fusion points (bridgehead carbons) are generally found further downfield.

-

Aliphatic Carbon (~35-45 ppm): The sp³ hybridized methylene carbon (C11) is expected to appear significantly upfield from the aromatic carbons.

Experimental Protocol: NMR Spectroscopy

A robust NMR spectrum is contingent on proper sample preparation and instrument parameter selection.

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Record the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[8]

-

Acquire a standard ¹H NMR spectrum.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure.

Data Summary: IR Spectroscopy of this compound

The IR spectrum of this compound shows characteristic absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| > 3000 | Aromatic C-H Stretch[9][10] |

| < 3000 | Aliphatic C-H Stretch (from CH₂)[9] |

| 1600-1585, 1500-1400 | Aromatic C=C Ring Stretch[10] |

| 690-900 | Aromatic C-H Out-of-Plane Bending[7][9] |

Note: Specific peak positions can be found in databases such as the NIST WebBook.[2] A study by Banisaukas et al. provides a detailed experimental and theoretical analysis of the vibrational modes.[11][12]

Interpretation and Insights

-

C-H Stretching: The presence of bands both above and below 3000 cm⁻¹ is a key indicator of a molecule containing both aromatic and aliphatic C-H bonds.

-

Aromatic C=C Stretching: The absorptions in the 1400-1600 cm⁻¹ region are characteristic of the conjugated aromatic system.

-

Out-of-Plane Bending: The strong absorptions in the 690-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings.

Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)

For solid samples like this compound, preparing a thin film on a salt plate is a common and effective method.[13]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[13]

-

Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[13]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[13]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For highly conjugated systems like this compound, this technique is particularly informative.

Data Summary: UV-Vis Spectroscopy of this compound

The UV-Vis spectrum of this compound is characterized by multiple absorption bands corresponding to π → π* transitions. The exact λ_max values are solvent-dependent. Studies have been conducted in various media, including supersonic jets, argon matrices, and cyclohexane solutions.[14][15]

| Medium | λ_max (nm) | Transition |

| Gas Phase (Supersonic Jet) | ~334.5 (29894 cm⁻¹) | S₁ ← S₀ origin[15] |

| Cyclohexane Solution | Multiple bands observed | π → π |

| Argon Matrix | Multiple bands observed | π → π |

Note: The spectrum of aromatic compounds typically shows a primary band around 200 nm and a secondary, less intense band around 250-275 nm.[7][16] The extended conjugation in this compound shifts these absorptions to longer wavelengths.

Interpretation and Insights

The complex UV-Vis spectrum arises from the extensive π-electron system. The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy orbitals. The larger the conjugated system, the smaller the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths.[17]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank (reference).

-

Run a baseline correction with the solvent-filled cuvette in both the sample and reference beams.[18]

-

Replace the blank cuvette in the sample beam with a cuvette containing the sample solution.

-

Scan the desired wavelength range (e.g., 200-400 nm).

-

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a detailed and complementary picture of its molecular structure and electronic properties. The ¹H NMR spectrum confirms the presence of both aromatic and aliphatic protons, while the IR spectrum provides a characteristic fingerprint of its vibrational modes. The UV-Vis spectrum reveals the electronic transitions inherent to its extensive conjugated π-system. Together, these techniques offer a powerful toolkit for the unequivocal identification and further study of this important polycyclic aromatic hydrocarbon.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

Scribd. (n.d.). Infra-Red Spectroscopy of Solids and Solutions Experiment. Retrieved from [Link]

-

NIST. (n.d.). 11H-Benzo[b]fluorene. NIST Chemistry WebBook. Retrieved from [Link]

- Banisaukas, J., Szczepanski, J., Vala, M., & Hirata, S. (2003). Vibrational and Electronic Absorption Spectroscopy of this compound and Its Cation. The Journal of Physical Chemistry A, 107(5), 782-792.

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

- Banisaukas, J., Szczepanski, J., Vala, M., & Hirata, S. (2003). Vibrational and Electronic Absorption Spectroscopy of this compound and Its Cation. The Journal of Physical Chemistry A, 107(5), 782-792.

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 3. S 1 ← S 0 absorption spectra of this compound under the.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Staicu, A., et al. (2008). S 1 ← S 0 transition of this compound at low temperatures in the gas phase. The Journal of Chemical Physics, 129(7), 074302.

-

PubMed Central. (2021). Late-Stage Functionalisation of Polycyclic (N-Hetero-) Aromatic Hydrocarbons by Detoxifying CYP5035S7 Monooxygenase of the White-Rot Fungus Polyporus arcularius. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

POWER Laboratory. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the 13C NMR Chemical Shift Structural Ranges for Polycyclic Aromatic Hydrocarbons (PAHs) and PAHs in Asphaltenes: An Experimental and Theoretical Density Functional Theory Study. Retrieved from [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link]

-

University of California, Davis. (n.d.). NMR assignment. Retrieved from [Link]

-

ResearchGate. (2025). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Retrieved from [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c).... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the isolated dihydrodiols formed from fluorene and.... Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Macromolecules. (2002). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Career Endeavour. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

OSTI.GOV. (1987). sup 13/C NMR spectra of tertiary alcohols of the fluorene and azafluorene series. Retrieved from [Link]

-

ResearchGate. (2025). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of fluorene-based polymers measured in THF.... Retrieved from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

-

University of Wisconsin. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

-

Agilent. (2023). Determination of 14 Polycyclic Aromatic Hydrocarbon Compounds in Edible Oil. Retrieved from [Link]

-

Agilent. (n.d.). Determination of 19 Polycyclic Aromatic Hydrocarbon Compounds in Salmon and Beef. Retrieved from [Link]

Sources

- 1. This compound | 243-17-4 [chemicalbook.com]

- 2. 11H-Benzo[b]fluorene [webbook.nist.gov]

- 3. This compound(243-17-4) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. careerendeavour.com [careerendeavour.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. engineering.purdue.edu [engineering.purdue.edu]

Unveiling the Luminescent Soul of 2,3-Benzofluorene: A Technical Guide to its Fluorescence and Phosphorescence Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the fluorescence and phosphorescence characteristics of 2,3-Benzofluorene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in various scientific domains. From its fundamental photophysical principles to practical experimental considerations, this document serves as a comprehensive resource for professionals leveraging the luminescent properties of this molecule in their research and development endeavors.

Introduction: The Significance of this compound's Luminescence

This compound (C₁₇H₁₂) is a carbotetracyclic aromatic compound that has garnered attention for its distinct luminescent properties.[1] Its rigid, planar structure, characteristic of polycyclic aromatic hydrocarbons, gives rise to well-defined electronic states that govern its absorption and emission behavior. The ability of this compound to fluoresce and phosphoresce makes it a valuable tool in various applications, including its use as a standard in the analysis of complex mixtures of polycyclic aromatic hydrocarbons through fluorescence excitation-emission matrices.[1] Furthermore, its luminescent response is sensitive to its local environment, opening avenues for its use as a probe in chemical and biological systems.

The Photophysical Heart of this compound: A Mechanistic Overview

The phenomena of fluorescence and phosphorescence in this compound are governed by the transitions between its electronic energy states, which can be visually represented by a Jablonski diagram.

The Jablonski Diagram: A Visual Journey of Light and Energy

The Jablonski diagram illustrates the sequence of events that occur when a molecule like this compound interacts with light.

Caption: Jablonski diagram illustrating the electronic transitions in this compound.

-

Absorption: The process begins with the absorption of a photon, promoting an electron from the singlet ground state (S₀) to a higher vibrational level of an excited singlet state (S₁). This is a very fast process, occurring on the femtosecond (fs) timescale.

-

Vibrational Relaxation and Internal Conversion: The excited molecule rapidly loses excess vibrational energy through non-radiative processes, relaxing to the lowest vibrational level of the S₁ state. This occurs on the picosecond (ps) timescale.

-

Fluorescence: From the lowest vibrational level of S₁, the molecule can return to the S₀ state by emitting a photon. This radiative decay is known as fluorescence and typically occurs within nanoseconds (ns). Due to energy loss during vibrational relaxation, the emitted fluorescence photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Intersystem Crossing: Alternatively, the electron in the S₁ state can undergo a spin flip and transition to a lower-energy triplet state (T₁). This non-radiative process is called intersystem crossing and is crucial for phosphorescence.

-

Phosphorescence: From the lowest vibrational level of the T₁ state, the molecule can return to the S₀ ground state by emitting a photon. This radiative process is termed phosphorescence. Because the transition from a triplet to a singlet state is "spin-forbidden," the lifetime of the triplet state is much longer, ranging from microseconds (µs) to seconds (s). This results in a delayed emission of light.

Spectroscopic Properties of this compound

The absorption and emission spectra of this compound provide a fingerprint of its electronic structure and are fundamental to understanding its photophysical behavior.

Absorption and Emission Spectra

| Parameter | Typical Range for Benzofluorenes | Influencing Factors |

| Absorption Maximum (λ_abs) | 300 - 400 nm | Solvent Polarity, Molecular Substitution |

| Fluorescence Emission Maximum (λ_em) | 400 - 500 nm | Solvent Polarity, Temperature |

| Phosphorescence Emission Maximum (λ_phos) | > 500 nm | Temperature (typically observed at low temperatures) |

Note: The data in this table is generalized for benzofluorene derivatives due to the limited specific data for this compound in the initial search. Further experimental validation is recommended.

Quantum Yield and Lifetime

The efficiency of fluorescence and phosphorescence is quantified by the quantum yield (Φ), which is the ratio of emitted photons to absorbed photons. The lifetime (τ) represents the average time the molecule spends in the excited state before returning to the ground state.

| Parameter | Typical Values for PAHs | Significance |

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.9 | High Φ_F indicates efficient fluorescence. |

| Fluorescence Lifetime (τ_F) | 1 - 100 ns | Shorter lifetimes are characteristic of allowed transitions. |

| Phosphorescence Quantum Yield (Φ_P) | Variable, often lower than Φ_F | Dependent on the efficiency of intersystem crossing. |

| Phosphorescence Lifetime (τ_P) | µs - s | Longer lifetimes are due to the "forbidden" nature of the T₁ → S₀ transition. |

Note: The data in this table is generalized for polycyclic aromatic hydrocarbons. Specific experimental determination for this compound is necessary for precise characterization.

Environmental Influences on Luminescence

The fluorescence and phosphorescence of this compound are highly sensitive to its surrounding environment, a property that can be exploited for sensing applications.

Solvent Effects